molecular formula C8H14N2O2 B8652491 1,1-Cyclohexanedicarboxamide CAS No. 3839-25-6

1,1-Cyclohexanedicarboxamide

Cat. No. B8652491
M. Wt: 170.21 g/mol
InChI Key: BAHZUGHIFPYDJT-UHFFFAOYSA-N
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Patent
US08865938B2

Procedure details

Furthermore, as a method for producing bis(aminomethyl)cyclohexane, for example, Non-Patent Document 1 (Malachowski et al.) discloses the following: an acid chloride derivative is prepared using cyclohexanedicarboxylic acid with thionyl chloride; cyclohexane diamide is prepared using the acid chloride derivative with ammonia; and thereafter, the cyclohexane diamide is further allowed to react with thionyl chloride to obtain dicyanocyclohexane, and then the obtained dicyanocyclohexane is hydrogenated.
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C(O)=O)(C(O)=O)CCCCC1.S(Cl)(Cl)=O.N.[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>>[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[C:24]([C:18]1([C:27]#[N:29])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)#[N:26]

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)(C(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)(C(=O)N)C(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)(C(=O)N)C(=O)N
Name
Type
product
Smiles
C(#N)C1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08865938B2

Procedure details

Furthermore, as a method for producing bis(aminomethyl)cyclohexane, for example, Non-Patent Document 1 (Malachowski et al.) discloses the following: an acid chloride derivative is prepared using cyclohexanedicarboxylic acid with thionyl chloride; cyclohexane diamide is prepared using the acid chloride derivative with ammonia; and thereafter, the cyclohexane diamide is further allowed to react with thionyl chloride to obtain dicyanocyclohexane, and then the obtained dicyanocyclohexane is hydrogenated.
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C(O)=O)(C(O)=O)CCCCC1.S(Cl)(Cl)=O.N.[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>>[C:18]1([C:27]([NH2:29])=[O:28])([C:24]([NH2:26])=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[C:24]([C:18]1([C:27]#[N:29])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)#[N:26]

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)(C(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)(C(=O)N)C(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)(C(=O)N)C(=O)N
Name
Type
product
Smiles
C(#N)C1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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